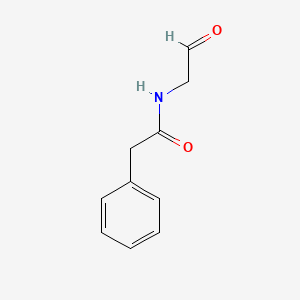

Penilloaldehyde

説明

Penilloaldehyde, also known as N-(2-oxoethyl)-2-phenoxyacetamide, is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol .

Synthesis Analysis

The synthesis of penilloic acids, which are closely related to penilloaldehyde, has been described in the literature . A simple and practical procedure for the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives has been reported . This involves using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .Molecular Structure Analysis

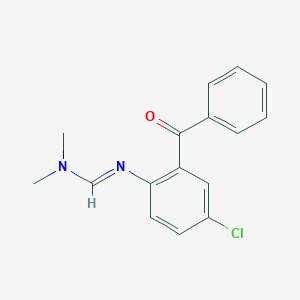

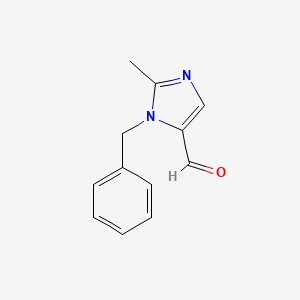

The penilloaldehyde molecule contains a total of 24 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aldehyde (aliphatic) .Chemical Reactions Analysis

Penilloic acids are most common degradation products in penicillin derivatives . The highly strained β-lactam ring and its amide bond break open in the presence of acid, giving an array of complex products, including penilloic acid, penicillamine, and penilloaldehyde through the highly unstable intermediate .科学的研究の応用

Allergy Testing

Penilloaldehyde, as a derivative of penicillenic acid, plays a significant role in allergy testing. It is part of the group of determinants for allergic reactions to penicillin in humans, particularly as a component of the penamaldate-penilloaldehyde type. These derivatives are effective in eliciting skin responses in individuals allergic to penicillin, making them crucial in hypersensitivity tests (Parker, Shapiro, Kern, & Eisen, 1962).

Electrocatalytic Hydrogenation

Penilloaldehyde is relevant in the field of electrocatalytic hydrogenation of aldehydes. This process is crucial for converting biomass into fuels or chemicals. The study of penilloaldehyde in this context aids in understanding how organic molecules behave at interfaces with charged surfaces, thereby contributing to the development of efficient methods for biomass conversion (Cantu et al., 2018).

Detection of Penicillin

Penilloaldehyde is a decomposed product of penicillin, making it integral to the detection of penicillin using surface plasmon resonance (SPR) biosensors. This method leverages the conversion of penicillin into penicillamine and penilloaldehyde for sensitive detection, with penicillamine self-assembling on Au colloid to enhance the SPR signal (Ying et al., 2012).

Determination of β-Lactam Penicillins

In analytical chemistry, penilloaldehyde plays a role in the determination of β-lactam penicillins in milk. The method involves enzymatic hydrolysis of β-lactam rings to form penicilloate, which is then converted to penilloaldehyde. This process is crucial for analyzing the presence and levels of various penicillins in dairy products (Munns, Shimoda, Roybal, & Vieira, 1985).

Safety and Hazards

Penilloaldehyde is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

特性

IUPAC Name |

N-(2-oxoethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDOVHVJWVWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

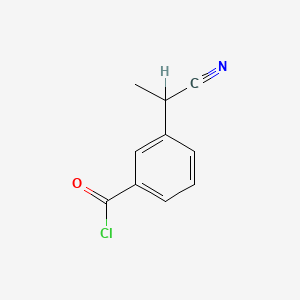

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548424 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoethyl)-2-phenylacetamide | |

CAS RN |

5663-61-6 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)